molecular formula C10H6N2O5 B1670840 DNA2 inhibitor C5 CAS No. 35973-25-2

DNA2 inhibitor C5

Cat. No.: B1670840
CAS No.: 35973-25-2
M. Wt: 234.16 g/mol
InChI Key: BMIZBCVEHSUUNO-UHFFFAOYSA-N
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Description

4-Hydroxy-8-nitroquinoline-3-carboxylic acid (CAS: 35973-25-2), referred to as C5 in research studies, is a small-molecule inhibitor of DNA2 nuclease and helicase activities. Its molecular formula is C₁₀H₆N₂O₅, with a molecular weight of 234.17 g/mol . Structurally, it features a nitro group at position 8, a hydroxyl group at position 4, and a carboxylic acid moiety at position 3 on the quinoline backbone (SMILES: c2cc(c1c(c(c(C(O)=O)cn1)O)c2)[N+](=O)[O-]) .

Properties

IUPAC Name

8-nitro-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O5/c13-9-5-2-1-3-7(12(16)17)8(5)11-4-6(9)10(14)15/h1-4H,(H,11,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMIZBCVEHSUUNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C(C2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00189521
Record name 4-Hydroxy-8-(hydroxy(oxido)amino)-3-quinolinecarboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35973-25-2
Record name 4-Hydroxy-8-(hydroxy(oxido)amino)-3-quinolinecarboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035973252
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Record name MLS002638447
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Hydroxy-8-(hydroxy(oxido)amino)-3-quinolinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00189521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of DNA2 inhibitor C5 involves several steps, starting with the preparation of 4-hydroxy-8-nitroquinoline-3-carboxylic acid. This compound is then subjected to various reaction conditions to achieve the desired inhibitor.

Chemical Reactions Analysis

DNA2 inhibitor C5 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized products.

    Reduction: Reduction reactions can modify the nitro group present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the quinoline ring.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 4-hydroxy-8-nitroquinoline-3-carboxylic acid exhibits notable antimicrobial properties. It has been evaluated for its effectiveness against various bacterial strains, showcasing potential as an antibacterial agent. Studies have demonstrated its efficacy in inhibiting the growth of pathogens, which could lead to its application in treating infections caused by resistant bacteria .

Anticancer Properties
The compound has also shown promise in anticancer research. It has been tested for antiproliferative activity against different cancer cell lines, including those overexpressing epidermal growth factor receptors. Some derivatives of this compound have exhibited anticancer activity comparable to established chemotherapeutics, suggesting its potential role in cancer treatment protocols .

Photochemical Applications

Photolabile Caging Groups
4-Hydroxy-8-nitroquinoline-3-carboxylic acid derivatives are utilized as photolabile caging groups for carboxylic acids. These compounds can be activated by light to release the active species, making them useful in controlled drug delivery systems and biochemical studies where precise timing of release is critical .

Material Science

UV Stabilizers
This compound has been identified as a potential stabilizer for organic materials against degradation from UV light exposure. Its ability to absorb UV radiation effectively makes it suitable for applications in coatings and plastics, enhancing the durability of materials used in various industries .

Research Methodologies

Synthesis and Characterization
The synthesis of 4-hydroxy-8-nitroquinoline-3-carboxylic acid involves various chemical pathways that can be optimized for yield and purity. Methods include nucleophilic substitution reactions and cyclization processes under controlled conditions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .

Mechanism of Action

DNA2 inhibitor C5 exerts its effects by binding to a DNA-binding motif shared by the nuclease and helicase activities of DNA2. This binding inhibits the resection of stalled replication forks and reduces recombination. The compound is particularly effective in cells defective in replication fork protection, such as those with BRCA2 and BOD1L deficiencies. This compound also sensitizes cells to camptothecin and synergizes with poly-ADP ribose polymerase inhibitors .

Comparison with Similar Compounds

Key Research Findings:

  • Mechanism of Action: C5 selectively inhibits DNA2 by binding to a DNA-binding motif critical for both nuclease and helicase functions .
  • Therapeutic Relevance : C5 enhances the sensitivity of cancer cells to chemotherapeutic agents (e.g., camptothecin) and ionizing radiation by disrupting DNA replication and repair pathways .
  • Cytotoxicity : It exhibits high cytotoxicity in human cancer cells, with a Glide XP Docking Score of −8.3 kcal/mol, indicating strong binding affinity .

Comparison with Structurally Similar Compounds

Structural Analogs and Substituted Derivatives

The following table compares C5 with quinoline-3-carboxylic acid derivatives differing in substituents and biological activity:

Compound Name Substituents (Positions) Molecular Weight (g/mol) CAS Number Key Findings/Activity
4-Hydroxy-8-nitroquinoline-3-carboxylic acid (C5) -OH (4), -NO₂ (8), -COOH (3) 234.17 35973-25-2 Selective DNA2 inhibitor; enhances chemotherapy sensitivity
4-Hydroxy-8-methylquinoline-3-carboxylic acid -OH (4), -CH₃ (8), -COOH (3) 219.19 35957-14-3 Structural similarity (0.98) to C5; unconfirmed DNA2 inhibition
8-Chloro-4-hydroxyquinoline-3-carboxylic acid -OH (4), -Cl (8), -COOH (3) 223.62 927800-99-5 Potential nuclease inhibition; lacks nitro group, reducing DNA-binding affinity
Ethyl 4-chloro-8-nitroquinoline-3-carboxylate -Cl (4), -NO₂ (8), -COOEt (3) 296.68 131548-98-6 Ester derivative; no reported biological activity
4-Oxo-1,4-dihydroquinoline-3-carboxylic acid =O (4), -COOH (3) 189.14 58781-08-1 Core scaffold for antibacterial agents; lacks nitro/hydroxy groups for DNA2 binding

Functional and Pharmacological Differences

Substituent Impact on Specificity: The nitro group at position 8 in C5 is critical for its selective binding to DNA2, as evidenced by mutagenesis studies . Analogs with methyl or chloro groups at this position (e.g., 35957-14-3, 927800-99-5) show reduced or unconfirmed activity . Hydroxyl group at position 4 enhances solubility and interaction with DNA2’s catalytic pocket, whereas ester derivatives (e.g., ethyl 4-chloro-8-nitroquinoline-3-carboxylate) lack this polar group, diminishing activity .

Biological Activity: C5 vs. 8-Chloro-4-hydroxyquinoline-3-carboxylic acid: The chloro derivative’s lack of a nitro group reduces its ability to inhibit DNA2, as nitro-electrophilic interactions are essential for binding . C5 vs. 4-Oxo-1,4-dihydroquinoline-3-carboxylic acid: The oxo group at position 4 shifts the compound’s activity toward antibacterial targets (e.g., DNA gyrase) rather than DNA2 .

Biological Activity

4-Hydroxy-8-nitroquinoline-3-carboxylic acid (4-HNQCA) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

4-HNQCA has the molecular formula C₁₀H₆N₂O₅ and features a quinoline structure characterized by a bicyclic aromatic system with a hydroxyl and nitro group at specific positions. This unique arrangement contributes to its reactivity and biological activities, particularly in drug development for antimicrobial and anticancer applications .

The antimicrobial activity of 4-HNQCA is primarily attributed to its ability to chelate metal ions, which is crucial for bacterial growth. The compound demonstrates effective inhibition against several bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves the chelation of divalent cations such as Mg²⁺ and Mn²⁺, which are essential for various bacterial enzymatic processes .

Case Studies

  • Antibacterial Efficacy : In a study evaluating various derivatives of 8-hydroxyquinoline, 4-HNQCA exhibited notable antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 1×1061\times 10^{-6} to 1×1041\times 10^{-4} mg/mL against strains like Staphylococcus aureus and Klebsiella pneumoniae. These values were comparable or superior to standard antibiotics .
  • Biofilm Formation Inhibition : Research indicated that 4-HNQCA could disrupt biofilm formation in Pseudomonas aeruginosa, suggesting its potential as a therapeutic agent against biofilm-associated infections .

4-HNQCA has shown promise as an anticancer agent through mechanisms involving the induction of reactive oxygen species (ROS) generation and interference with tubulin polymerization. These actions lead to apoptosis in cancer cells, particularly in breast cancer cell lines such as MCF-7 and KB-V1 .

Case Studies

  • Cytotoxicity Studies : In vitro studies demonstrated that 4-HNQCA has IC₅₀ values of approximately 20 nM against MCF-7 cells, indicating potent cytotoxic effects. The compound's ability to induce ROS formation was linked to endoplasmic reticulum stress, contributing to its anticancer efficacy .
  • Comparative Analysis : A comparative study highlighted that derivatives of 4-HNQCA exhibited better cytotoxicity profiles than traditional chemotherapeutics, suggesting its potential as a lead compound for further development in cancer therapy .

Summary of Biological Activities

The following table summarizes the biological activities and their respective findings related to 4-Hydroxy-8-nitroquinoline-3-carboxylic acid:

Activity Target Organism/Cell Line MIC/IC₅₀ Values Mechanism
AntibacterialStaphylococcus aureus1×1061\times 10^{-6} mg/mLChelation of metal ions
AntibacterialKlebsiella pneumoniae1×1051\times 10^{-5} mg/mLDisruption of enzymatic processes
CytotoxicityMCF-7 Cancer Cells20 nMInduction of ROS; tubulin interference
CytotoxicityKB-V1 Cancer Cells20 nMApoptosis induction

Q & A

Basic Research Questions

Q. What spectroscopic techniques are essential for characterizing 4-Hydroxy-8-nitroquinoline-3-carboxylic acid?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to identify aromatic protons (δ 7.5–9.0 ppm) and confirm the carboxylic acid (-COOH) group (δ ~170 ppm for 13C^{13}C).
  • IR Spectroscopy : Detect the nitro (-NO2_2) group via asymmetric/symmetric stretching vibrations (~1520 cm1^{-1} and ~1350 cm1^{-1}) and the hydroxyl (-OH) group (~3200–3500 cm1^{-1}) .
  • Mass Spectrometry (MS) : Confirm molecular weight (e.g., [M+H]+^+ at m/z 235 for C10_{10}H6_6N2_2O5_5) and fragmentation patterns to verify the nitroquinoline backbone .

Q. How is 4-Hydroxy-8-nitroquinoline-3-carboxylic acid synthesized from nitro precursors?

  • Methodological Answer :

  • Step 1 : Start with 8-nitro-1,4-dihydroquinoline-3-carboxylic acid derivatives. Reduce the nitro group using catalytic hydrogenation (H2_2, Pd/C) or Fe/HCl to form the 8-amino intermediate .
  • Step 2 : Perform thermal lactamization using polyphosphoric acid (PPA) at 120–150°C to cyclize the amino group and form the quinoline core .
  • Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallize in ethanol to achieve >95% purity .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reactivity of the nitro group in this compound?

  • Methodological Answer :

  • Controlled Reactivity Studies : Compare nitro group reduction under varying conditions (e.g., H2_2 pressure, solvent polarity, or alternative reductants like SnCl2_2/HCl). Monitor intermediates via HPLC to identify side reactions .
  • Computational Modeling : Use DFT calculations to assess the nitro group’s electron-withdrawing effects on the quinoline ring’s electrophilicity, which may explain divergent reactivity in nucleophilic substitution reactions .

Q. How does the nitro substituent influence the compound’s stability under acidic/basic conditions?

  • Methodological Answer :

  • pH Stability Assays :
  • Acidic Conditions (pH 1–3) : Monitor degradation via UV-Vis spectroscopy (λmax_{max} ~350 nm for nitroquinoline). Nitro groups stabilize the ring but may undergo partial reduction in strong acids .
  • Basic Conditions (pH 10–12) : Carboxylic acid deprotonation increases solubility, but the nitro group may hydrolyze to a hydroxylamine derivative. Track changes using LC-MS .

Q. What are optimal conditions for functionalizing the 4-hydroxy group without disrupting the nitro substituent?

  • Methodological Answer :

  • Protection/Deprotection : Protect the -OH group with acetyl (Ac2_2O/pyridine) or TMSCl before alkylation/acylation. Verify protection efficiency via 1H^1H-NMR (disappearance of -OH proton) .
  • Selective Derivatization : Use mild nucleophiles (e.g., alkyl bromides in DMF with K2_2CO3_3) to avoid nitro group side reactions. Monitor by TLC and isolate products via flash chromatography .

Safety and Handling

Q. What precautions are critical when handling 4-Hydroxy-8-nitroquinoline-3-carboxylic acid in the lab?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of dust/aerosols .
  • Storage : Keep in a tightly sealed container under dry, inert conditions (argon/vacuum) to prevent hydrolysis or nitro group degradation .
  • Spill Management : Neutralize spills with dry sand; avoid water to prevent contamination .

Data Interpretation and Optimization

Q. How can researchers optimize HPLC methods for quantifying trace impurities in this compound?

  • Methodological Answer :

  • Column Selection : Use a C18 column (5 µm, 250 mm × 4.6 mm) with a mobile phase of 0.1% formic acid in acetonitrile/water (30:70 v/v).
  • Detection : Set UV detector to 254 nm (quinoline absorption band). Calibrate with spiked impurity standards (e.g., nitro-reduced byproducts) .
  • Validation : Assess linearity (R2^2 > 0.995), LOD (0.1 µg/mL), and recovery (>95%) per ICH guidelines .

Biological Research Applications

Q. What in vitro assays are suitable for studying this compound’s antimicrobial activity?

  • Methodological Answer :

  • MIC Determination : Use broth microdilution (CLSI guidelines) against Gram-negative (e.g., E. coli) and Gram-positive (e.g., S. aureus) strains. Nitroquinolines often disrupt DNA gyrase .
  • Cytotoxicity Screening : Test on mammalian cell lines (e.g., HEK293) via MTT assay to ensure selectivity (IC50_{50} > 100 µG/mL for safe antimicrobial use) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DNA2 inhibitor C5
Reactant of Route 2
DNA2 inhibitor C5

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